rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride
Description
This compound is a bicyclic tertiary amine with a methyl ester functional group at position 6 of the azabicyclo[3.2.1]octane scaffold. The stereochemistry (1R,5S,6R) and the hydrochloride salt formulation enhance its solubility and stability, making it a candidate for pharmaceutical applications, particularly in targeting neurological or antimicrobial pathways. Its structure combines rigidity from the bicyclic framework with a polar carboxylate moiety, influencing receptor binding and pharmacokinetics .
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-6-3-2-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m1./s1 |
InChI Key |
HSOFXZODIGICFI-LRACWOHVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2CCC[C@@H]1N2.Cl |
Canonical SMILES |
COC(=O)C1CC2CCCC1N2.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
The core structure of the compound, the 8-azabicyclo[3.2.1]octane, is a pivotal motif in tropane alkaloids with significant biological activities. Its stereoselective synthesis involves constructing the bicyclic framework with precise stereochemistry, often via enantioselective catalysis or chiral auxiliaries.
Methodologies
- Asymmetric Catalysis: Utilization of chiral catalysts such as chiral Lewis acids or organocatalysts to induce stereoselectivity during cyclization steps.
- Chiral Auxiliary Strategies: Attachment of chiral auxiliaries to acyclic precursors, enabling stereocontrolled cyclization and subsequent auxiliary removal.
Research Findings:
A notable approach involves the enantioselective cycloaddition of imines with olefins or dienes, catalyzed by chiral phosphoric acids or metal complexes, to assemble the bicyclic core with high stereocontrol (see).
Synthesis Pathway Summary
| Step | Description | Reagents/Conditions | Stereochemical Control |
|---|---|---|---|
| 1 | Formation of chiral imine precursor | Chiral amines, aldehydes | Enantioselective formation |
| 2 | Cycloaddition to form bicyclic core | Catalytic cycloaddition | Stereoselective, catalyzed by chiral catalysts |
| 3 | Functionalization to introduce carboxylate group | Oxidation, esterification | Stereochemically retained |
Desymmetrization and Stereochemical Control in Synthesis
Desymmetrization of Achiral Precursors
Desymmetrization involves transforming symmetric molecules, such as tropinone derivatives, into chiral bicyclic compounds via selective reactions.
- Asymmetric Hydrogenation: Using chiral metal catalysts to reduce prochiral intermediates selectively.
- Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, e.g., L- or D- amino acids, to introduce stereochemistry.
Research Data:
A study demonstrates the desymmetrization of tropinone derivatives through asymmetric reduction, yielding the desired stereoisomer with high enantiomeric excess (see).
Application in the Synthesis of the Target Compound
The stereochemistry at positions 1R, 5S, and 6R is established during these early steps, ensuring the correct stereochemical configuration is maintained throughout subsequent functionalizations.
Specific Synthesis of the Methyl 6-Carboxylate Derivative
Starting Materials
- Tropinone Derivatives: Commonly used as the precursor scaffold.
- Chiral Catalysts: Such as BINOL-derived phosphoric acids or metal complexes.
Key Reactions
- Nucleophilic Addition: To introduce the methyl group at the nitrogen or adjacent carbons.
- Oxidation and Esterification: To install the methyl ester at the 6-position, forming the methyl 6-carboxylate.
Reaction Scheme
Tropinone derivative → (Chiral catalyst, nucleophile) → Stereoselective addition → Oxidation → Esterification → rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride
Example Data Table: Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | Tropinone + chiral catalyst | 25°C, 12h | 85 | 95% |
| 2 | Methylation reagent | Reflux | 78 | - |
| 3 | Oxidation | Oxidant (e.g., PCC) | 82 | - |
| 4 | Esterification | Methanol, acid catalyst | 88 | - |
Literature and Source Material
- Enantioselective Synthesis of the 8-Azabicyclo[3.2.1]octane Scaffold: Detailed in, highlighting catalytic approaches and stereocontrol techniques.
- Desymmetrization Strategies: Discussed in, emphasizing the importance of early stereochemical induction.
- Specific Synthesis of Methyl Derivatives: Supported by data from PubChem and patent literature, illustrating the stepwise functionalization pathways.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features and Attributes
Pharmacological and Functional Comparisons
Table 2: Pharmacological Data (Hypothetical Based on Structural Analogs)
Mechanistic Insights :
- The target compound’s ester group may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for sustained activity.
- Chlorophenyl carbamate analogs () show enhanced anticholinergic effects due to hydrophobic interactions with receptor pockets.
- Pyridinyl-substituted derivatives () demonstrate divergent applications, emphasizing the role of aromatic substituents in target selectivity.
Biological Activity
Rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride (CAS No. 2639379-21-6) is a synthetic compound characterized by its unique bicyclic structure, which is significant in various biological and medicinal applications. This article explores its biological activity, potential therapeutic uses, and the underlying mechanisms of action based on current research findings.
- Molecular Formula : C9H16ClNO2
- Molar Mass : 205.68 g/mol
- Structural Characteristics : The compound features a bicyclic core that allows it to interact with various biological macromolecules effectively.
The mechanism of action for rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its binding to specific receptors and enzymes within biological systems. Its structural configuration enables it to fit into active sites, modulating the activity of these targets and influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly those related to cholinergic pathways. Its structural similarity to certain neurotransmitters suggests potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Interaction | Mimics neurotransmitter activity, potentially beneficial for neurological disorders. |
| Enzyme Modulation | Acts as an inhibitor or activator of specific enzymes involved in metabolic pathways. |
| Binding Affinity | High affinity for target proteins due to its bicyclic structure enhancing selectivity. |
Case Studies
Several studies have investigated the biological effects of rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride:
-
Neuropharmacological Studies :
- In a study examining its effects on cholinergic receptors, rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride demonstrated significant agonistic properties, suggesting potential for treating conditions like Alzheimer's disease .
- Enzyme Interaction Research :
- Structural Biology Applications :
Potential Therapeutic Applications
Given its biological activity and mechanism of action, rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride holds promise in various therapeutic areas:
- Neurological Disorders : Its interaction with cholinergic systems positions it as a candidate for therapies aimed at cognitive decline.
- Pain Management : Preliminary findings suggest potential analgesic properties through modulation of pain pathways.
- Drug Development : As a building block in synthetic chemistry, it can facilitate the development of new pharmaceuticals targeting specific biological pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves multi-step processes starting from bicyclic precursors. Key steps include cyclization, carboxylation, and protection/deprotection of functional groups. For example, tert-butoxycarbonyl (Boc) protection of the azabicyclo ring is critical to prevent side reactions during esterification . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid racemization and ensure stereochemical fidelity. Dichloromethane and ethanol are common solvents, with reflux conditions (~80°C) often used for esterification steps . Yields can be monitored via HPLC or LC-MS, with purity assessed using H NMR (e.g., resolving diastereomeric peaks at δ 3.2–3.8 ppm for methyl ester groups) .
Q. How can researchers confirm the stereochemical configuration of the bicyclic core in this compound?
- Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial proximities between protons (e.g., axial vs. equatorial positions in the bicyclo[3.2.1]octane system). Computational methods (DFT or molecular mechanics) may also predict stable conformers . Chiral HPLC with columns like Chiralpak AD-H or AS-H can resolve enantiomers, using mobile phases containing hexane/isopropanol (90:10 v/v) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention . Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, as hydrochloride salts can degrade under humid conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve contradictions in reported yields for the final esterification step?
- Answer : Discrepancies in yields often arise from competing side reactions (e.g., over-alkylation or hydrolysis). Use a Design of Experiments (DoE) approach, varying parameters like catalyst loading (e.g., DMAP for esterification), solvent (polar aprotic vs. non-polar), and temperature. Monitor intermediates via inline FTIR to track carbonyl group formation (C=O stretch at ~1740 cm). Statistical analysis (ANOVA) can identify significant factors .
Q. What role does the bicyclo[3.2.1]octane scaffold play in modulating biological activity, and how can this be validated experimentally?
- Answer : The rigid bicyclic structure enhances binding affinity to CNS targets (e.g., serotonin or dopamine receptors) by restricting conformational flexibility. To validate, perform receptor-binding assays (e.g., radioligand displacement using H-spiperone for dopamine D2 receptors) and compare IC values with non-bicyclic analogs. Molecular docking (e.g., AutoDock Vina) can predict binding poses .
Q. How can researchers address discrepancies in solubility data reported for this compound in different solvents?
- Answer : Solubility varies due to polymorphic forms or hydrate/solvate formation. Characterize solid-state forms via PXRD and DSC. For aqueous solubility, use shake-flask methods with pH adjustment (1–13) to assess ionization effects. Co-solvency studies (e.g., ethanol-water mixtures) can identify optimal formulations .
Q. What advanced analytical techniques are recommended for detecting trace impurities in synthesized batches?
- Answer : LC-MS/MS (ESI+ mode) with a C18 column (2.6 µm particle size) can detect impurities at ppm levels. For chiral impurities, use a Chiralcel OD-3R column with a mobile phase of 0.1% formic acid in acetonitrile/water. Quantify via external calibration curves .
Methodological Considerations
Q. How should researchers design in vitro studies to evaluate the compound’s metabolic stability?
- Answer : Use liver microsomes (human or rodent) incubated with NADPH. Monitor parent compound depletion via LC-MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (Cl) using the formula:
where is incubation volume and is half-life. Include positive controls (e.g., verapamil) for assay validation .
Q. What strategies can mitigate oxidative degradation of the azabicyclo ring during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
